4-Nitrophenoxybutyl bromide chemical structure and molecular weight
4-Nitrophenoxybutyl bromide chemical structure and molecular weight
Bifunctional Linker Architectures in Medicinal Chemistry
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
4-Nitrophenoxybutyl bromide (IUPAC: 1-(4-bromobutoxy)-4-nitrobenzene) represents a critical class of heterobifunctional building blocks. Its utility lies in the orthogonal reactivity of its two termini: the electrophilic alkyl bromide and the reducible nitro group. This duality makes it an indispensable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), liquid crystals, and functionalized pharmaceutical intermediates.
Structural Specifications
| Parameter | Specification |
| Common Name | 4-Nitrophenoxybutyl bromide |
| IUPAC Name | 1-(4-bromobutoxy)-4-nitrobenzene |
| CAS Number | 55502-03-9 |
| Molecular Formula | |
| Molecular Weight | 274.11 g/mol |
| Melting Point | 37–40 °C (Crystalline Solid) |
| Appearance | Beige to light brown adhering chunks |
| SMILES | C1=CC(=CC=C1[O-])OCCCCBr |
| Solubility | Soluble in DCM, Acetone, DMF; Insoluble in Water |
Synthetic Architecture & Mechanistic Logic
The synthesis of 4-nitrophenoxybutyl bromide is a classic application of the Williamson Ether Synthesis , yet it presents a specific stoichiometric challenge often overlooked in standard protocols: the formation of the symmetric bis-ether byproduct.
The Stoichiometric Imperative
The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-nitrophenol) on 1,4-dibromobutane.
-
Target Pathway: Mono-alkylation to yield 4-nitrophenoxybutyl bromide.
-
Parasitic Pathway: The product competes with the starting dibromide for the phenoxide, leading to 1,4-bis(4-nitrophenoxy)butane (dimerization).
Expert Insight: To suppress the parasitic pathway, 1,4-dibromobutane must be used in significant molar excess (3.0 – 5.0 equivalents) . This statistical bias ensures that the phenoxide encounters the di-bromide species far more frequently than the mono-brominated product.
Reaction Mechanism Visualization
The following diagram illustrates the kinetic competition and the required pathway control.
Figure 1: Mechanistic pathway highlighting the necessity of excess dibromide to prevent dimerization.
Validated Experimental Protocol
This protocol is designed for high-purity isolation, prioritizing the removal of the excess alkyl halide used to drive the reaction equilibrium.
Reagents & Setup
-
Substrate: 4-Nitrophenol (13.9 g, 100 mmol)
-
Reagent: 1,4-Dibromobutane (86.4 g, 400 mmol) [Critical: 4 equiv]
-
Base: Potassium Carbonate (
), anhydrous (27.6 g, 200 mmol) -
Solvent: Acetone (Reagent Grade, 250 mL) or Acetonitrile.
-
Catalyst: 18-Crown-6 (Optional, 0.5 mol%) to accelerate phase transfer.
Step-by-Step Methodology
-
Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophenol and
in acetone. Stir at room temperature for 30 minutes. Observation: The yellow color intensifies as the phenoxide forms. -
Addition: Add 1,4-dibromobutane in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
) for 12–16 hours.-
Self-Validation: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The starting phenol (
) should disappear; product ( ) and excess dibromide ( ) will be visible.
-
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, unreacted ) via a sintered glass funnel. Wash the cake with cold acetone. -
Concentration: Remove the solvent under reduced pressure (Rotavap). You will be left with an oil containing the product and excess dibromide.
-
Purification (The Critical Step):
-
Method A (Distillation): Distill off the excess 1,4-dibromobutane under high vacuum (
). The dibromide boils at lower temperatures than the nitro product. -
Method B (Precipitation): If distillation is unavailable, dissolve the residue in a minimum amount of hot ethanol and cool to
. The 4-nitrophenoxybutyl bromide (MP ) will crystallize, while the liquid dibromide remains in the mother liquor.
-
-
Final Yield: Expect 85–92% yield of a beige solid.
Applications in Medicinal Chemistry: The Linker Strategy
4-Nitrophenoxybutyl bromide is primarily utilized as a "masked" aniline linker. The alkyl bromide allows attachment to a core scaffold, while the nitro group serves as a dormant amine.
PROTAC Linker Design
In Proteolysis Targeting Chimera (PROTAC) development, chain length affects degradation efficiency. The 4-carbon butyl chain provides a specific spatial separation (approx. 5–6 Å).
-
Alkylation: The bromide reacts with a phenol or amine on the "Warhead" (ligand for the target protein).
-
Reduction: The nitro group is reduced (
or ) to an aniline. -
E3 Ligase Attachment: The resulting aniline is coupled to an E3 ligase ligand (e.g., Pomalidomide derivatives).
Application Logic Flow
Figure 2: Strategic workflow for utilizing 4-nitrophenoxybutyl bromide in heterobifunctional drug design.
Safety & Handling
-
Hazards: The compound is an alkylating agent (potential carcinogen/mutagen). The nitro group poses potential explosion risks if heated under confinement without solvent.
-
Storage: Store at
. Light sensitive (store in amber vials). -
Disposal: All aqueous waste from the reaction (containing bromides and nitro-aromatics) must be segregated into halogenated organic waste streams.
References
-
Thermo Scientific Chemicals. (2025). 1-(4-bromobutoxy)-4-nitrobenzene, 85%. Fisher Scientific.[1]
-
PubChem. (2025).[2] 1-(4-Bromobutoxy)-4-nitrobenzene (Compound). National Library of Medicine.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
ChemicalBook. (2025). 1-(4-Bromobutoxy)-4-nitrobenzene Properties and CAS 55502-03-9.
